molecular formula C13H21N3 B1680403 Quinpirole CAS No. 80373-22-4

Quinpirole

货号: B1680403
CAS 编号: 80373-22-4
分子量: 219.33 g/mol
InChI 键: FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 喹吡罗的合成通常涉及在受控条件下对适当的前体进行环化。 一种常见的方法包括使吡唑衍生物与合适的烷基化试剂反应,形成所需的喹啉结构 .

工业生产方法: 喹吡罗的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程通常包括通过重结晶进行纯化步骤,以及使用核磁共振波谱和质谱等技术进行表征 .

化学反应分析

反应类型: 喹吡罗会发生各种化学反应,包括:

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生喹吡罗 N-氧化物,而还原可能产生二氢衍生物 .

科学研究应用

Quinpirole is a synthetic dopamine agonist with a high affinity for D2 and D3 receptors, used extensively in scientific research to investigate the role of dopamine in various physiological and behavioral processes . this compound's ability to selectively activate dopamine receptors makes it a valuable tool in studies related to Parkinson's disease, drug addiction, obsessive-compulsive disorder (OCD), and traumatic brain injury (TBI) .

Scientific Research Applications

  • Parkinson's Disease: Selegiline, combined with nanoemulsion, has been studied as a treatment using olfactory administration to bypass first-pass metabolism. Studies of Parkinson’s disease in rats, induced by haloperidol, showed that intranasal administration of selegiline nanoemulsion improved behavioral activity compared to oral administration .
  • Obsessive-Compulsive Disorder (OCD): this compound has been used to study compulsive behaviors. A study using an operant model of compulsive checking showed that this compound selectively increases checking behaviors in rats, with long-lasting effects observed even after the treatment ends .
  • Traumatic Brain Injury (TBI): this compound administration after TBI in rats reduced secondary brain injury-induced glial cell activation and neuroinflammation, suggesting a protective role . this compound also showed promise in restoring the blood-brain barrier, reducing lesion volume, and improving synaptic function after brain injury .
  • Mismatch Responses to Sound Frequency Changes: this compound has been used to investigate the effects of dopamine D2-like receptors on auditory processing .
  • Reward and Motivation: this compound regulates VTA DAergic activity as well as motivation and motor behavior .

Detailed Research Findings

  • VTA Dopaminergic Activity: Microinjections of this compound into the ventral tegmental area (VTA) of rats dose-dependently regulate dopaminergic activity. A low dose of 0.1 µg increased the population activity of VTA dopamine neurons, while a higher dose of 5.0 µg decreased it .
  • Checking-like Behavior: this compound increases observing responses in rats, both during and after treatment, suggesting long-lasting effects on compulsive-like behavior .
  • Environment-Specific Conditioned Activity: this compound affects both horizontal and vertical activity in rats, suggesting that environment-specific conditioned activity can be produced using this compound .
  • cAMP-Dependent Protein Kinase A (PKA): Repeated this compound treatment increases PKA activity and CREB phosphorylation in the nucleus accumbens (NAc), which may facilitate recovery of dopamine function .

Data Table

ApplicationDetails
Parkinson's DiseaseSelegiline nanoemulsion for direct nose-to-brain delivery showed improved behavioral outcomes in rats with haloperidol-induced Parkinson's disease .
Obsessive-Compulsive DisorderThis compound selectively increases checking behaviors in rats, with effects lasting weeks after treatment cessation. It was observed that individual ranking based on OLPs (observing responses) was retained both for pre-post treatment comparisons and for the post-treatment test-retest .
Traumatic Brain InjuryThis compound reduces glial cell activation, neuroinflammation, and neuronal apoptosis after brain injury in rats . Also, it was found to help in the restoration of the blood-brain barrier and improve synaptic function .
VTA Dopaminergic ActivityLow doses (0.1 µg) of this compound increase VTA dopamine neuron population activity, while higher doses (5.0 µg) decrease it .
cAMP-Dependent Protein Kinase ARepeated this compound treatment increases PKA activity and CREB phosphorylation in the nucleus accumbens (NAc), which may facilitate recovery of dopamine function .

Case Studies

Due to the primary use of this compound in animal models, human case studies are not available in the provided search results. Animal models and their related findings are detailed below:

  • Operant Model of Compulsive Checking:
    • Objective: To validate a novel operant model of compulsive checking relevant to OCD .
    • Method: Rats were trained on an observing response task, and the effects of daily this compound administration on checking-like behavior were assessed .
    • Results: this compound significantly increased observing responses compared to pre-treatment performance, with long-lasting effects observed even after the treatment ended. High-checkers maintained their ability to differentiate active and inactive levers when the light was illuminated, showing high %ActiveCS compared with low-checkers during the 10 day post-drug period .
  • Dopamine D2 Receptor Modulation of VTA Activity:
    • Objective: To assess how this compound regulates VTA DAergic activity as well as the motivation and motor behavior of rats .
    • Method: this compound was microinjected into the VTA of rats, and the population activity of dopamine neurons was measured .
    • Results: this compound dose-dependently regulated VTA DAergic activity. Specifically, 0.1-µg this compound increased the population activity of VTA DA neurons compared with controls and 5.0 µg this compound-treated groups .
  • Nanoemulsion Delivery of Selegiline for Parkinson’s Disease:
    • Objective: To develop a nanoemulsion loaded with selegiline for direct nose-to-brain delivery for the better management of Parkinson’s disease .
    • Method: Selegiline nanoemulsion was prepared using a quality by design (QbD) approach and administered intranasally to haloperidol-induced Parkinson’s disease in rats .
    • Results: Treatment with selegiline nanoemulsion showed significant improvement in behavioral activities compared to orally administered drug, indicating that nanoemulsion could be a promising new drug delivery carrier for intranasal delivery of selegiline in the treatment of Parkinson’s disease .
  • Traumatic Brain Injury Model:
    • Objective: To investigate whether this compound administration after TBI reduced secondary brain injury-induced glial cell activation and neuroinflammation .
    • Method: Administered this compound after TBI and assessed its effects on gloosis (increase in glial cells) and D2R/Akt levels after brain injury .
    • Results: this compound reduced gloosis and attenuated D2R/Akt levels after brain injury . this compound also reduced neuronal apoptosis, restored blood-brain barrier disruption, reduced lesion volume, and attenuated synaptic dysfunction after brain injury .

作用机制

喹吡罗通过选择性结合并激活多巴胺 D2 和 D3 受体发挥作用。这种激活调节神经递质的释放,并影响大脑中的各种信号通路。 该化合物对这些受体的作用对其运动、行为和神经保护作用至关重要 .

类似化合物:

独特性: 喹吡罗以其对多巴胺 D2 和 D3 受体的高度选择性而独一无二,使其成为专注于这些特定受体亚型的研究中的宝贵工具。 它诱导特定行为和神经化学变化的能力也使其与其他多巴胺激动剂区分开来 .

相似化合物的比较

Uniqueness: Quinpirole is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .

生物活性

Quinpirole is a selective dopamine D2-like receptor agonist that has garnered significant attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects of this compound, particularly focusing on its influence on dopamine receptor activity, behavioral changes in animal models, and potential therapeutic implications.

This compound primarily acts on D2-like dopamine receptors, which are critical in modulating neurotransmission and various physiological processes. The activation of these receptors by this compound leads to a cascade of intracellular events, including alterations in cyclic adenosine monophosphate (cAMP) levels and protein kinase activity.

Key Findings:

  • Adenylate Cyclase Activity : Repeated this compound treatment does not alter adenylate cyclase activity but significantly increases cAMP-dependent protein kinase (PKA) activity in the nucleus accumbens (NAc) .
  • Dose-Response Relationship : this compound exhibits an inverted U-shaped dose-response curve, where low doses can enhance dopamine neuron activity while higher doses may suppress it .

Behavioral Effects

This compound's impact on behavior has been extensively studied, particularly in rodent models. Its administration has been linked to various behavioral phenomena, including locomotion, conditioned activity, and compulsive checking behaviors.

Locomotor Activity

  • Initial Suppression and Subsequent Enhancement : this compound administration initially suppresses locomotor activity, followed by a marked increase in horizontal and vertical movements after a delay .
  • Environment-Specific Conditioning : Rats previously exposed to this compound exhibit increased activity when reintroduced to the same environment, suggesting conditioned responses .

Compulsive Behaviors

  • Long-lasting Effects on Checking Behavior : this compound has been shown to increase compulsive checking behaviors in rats, with effects persisting for weeks after treatment cessation. This suggests potential applications in treating obsessive-compulsive disorder (OCD), especially in cases resistant to traditional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyFindingsImplications
This compound microinjection into the ventral pallidum (VP) decreases VTA DA neuron population activity at high doses.Indicates potential for dose-dependent modulation of dopaminergic signaling.
Long-lasting increase in checking behavior observed in this compound-treated rats.Suggests therapeutic potential for OCD treatment.
Repeated this compound treatment enhances PKA activity without altering adenylate cyclase function.Highlights unique signaling pathways affected by chronic this compound exposure.
This compound induces biphasic locomotor responses characterized by initial immobility followed by enhanced movement.Provides insights into the temporal dynamics of dopaminergic activation.

Therapeutic Implications

The biological activities of this compound suggest its potential utility in treating various neuropsychiatric conditions. Its ability to modulate dopaminergic signaling could be beneficial for disorders characterized by dysregulated dopamine systems, such as:

  • Obsessive-Compulsive Disorder (OCD) : The enhancement of compulsive behaviors indicates a possible avenue for adjunctive therapy in treatment-resistant cases.
  • Parkinson's Disease : As a D2 receptor agonist, this compound may help alleviate motor symptoms associated with dopamine deficiency.

属性

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048229
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-22-4, 74196-92-2
Record name Quinpirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80373-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINPIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinpirole
Reactant of Route 2
Reactant of Route 2
Quinpirole
Reactant of Route 3
Quinpirole
Reactant of Route 4
Quinpirole
Reactant of Route 5
Reactant of Route 5
Quinpirole
Reactant of Route 6
Quinpirole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。